molecular formula C12H15NO4S B14864500 (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid

(S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Cat. No.: B14864500
M. Wt: 269.32 g/mol
InChI Key: LPHNSRGOBYCMLU-NSHDSACASA-N
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Description

(S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a piperidine ring substituted with a phenylsulfonyl group and a carboxylic acid group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid typically involves stereoselective methods to ensure the correct (S)-configuration. One common approach is the resolution of racemic mixtures using stereospecific amidases, which can selectively hydrolyze one enantiomer over the other . Another method involves the use of chiral catalysts to induce asymmetry during the formation of the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure liquid chromatography (HPLC) for enantiomeric separation and purification.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity to these targets, while the piperidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(2S)-1-(benzenesulfonyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO4S/c14-12(15)11-8-4-5-9-13(11)18(16,17)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)/t11-/m0/s1

InChI Key

LPHNSRGOBYCMLU-NSHDSACASA-N

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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